molecular formula C26H26BrN7O4S3 B11447964 N-{[4-(4-Bromophenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide

N-{[4-(4-Bromophenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B11447964
M. Wt: 676.6 g/mol
InChI Key: ZXNRFXPSQNFBJN-UHFFFAOYSA-N
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Description

N-{[4-(4-Bromophenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a unique combination of functional groups, including bromophenyl, thiazolyl, triazolyl, and piperidine-sulfonyl moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Bromophenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-bromophenyl and 1,3-thiazol-2-yl derivatives. These intermediates are then subjected to various coupling reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process analytical technology (PAT) to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Bromophenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[4-(4-Bromophenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-Bromophenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
  • N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-hydrazino-2-oxoacetamide}
  • N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-oxoacetamide}

Uniqueness

N-{[4-(4-Bromophenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26BrN7O4S3

Molecular Weight

676.6 g/mol

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C26H26BrN7O4S3/c27-19-6-8-20(9-7-19)34-22(31-32-26(34)40-17-23(35)30-25-28-12-15-39-25)16-29-24(36)18-4-10-21(11-5-18)41(37,38)33-13-2-1-3-14-33/h4-12,15H,1-3,13-14,16-17H2,(H,29,36)(H,28,30,35)

InChI Key

ZXNRFXPSQNFBJN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)Br)SCC(=O)NC5=NC=CS5

Origin of Product

United States

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